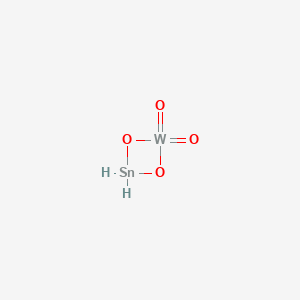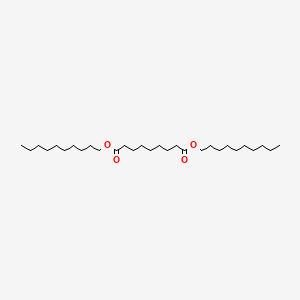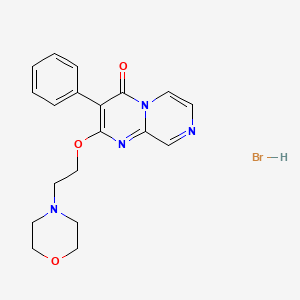
E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Nitration: Introduction of the nitro group into the quinoline ring.
Bromination and Chlorination: Sequential introduction of bromine and chlorine atoms.
Methoxylation: Introduction of the methoxy group.
Vinylation: Formation of the vinyl group through a coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and vinyl groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or lithium aluminum hydride.
Major Products:
Oxidation: Formation of quinoline derivatives with oxidized methoxy or vinyl groups.
Reduction: Formation of amino derivatives of the quinoline compound.
Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex quinoline derivatives.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology and Medicine:
- Potential use as a pharmacophore in drug design due to its quinoline core.
- Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry:
- Utilized in the development of dyes and pigments.
- Applied in the synthesis of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline is largely dependent on its interaction with biological targets. The compound may exert its effects through:
Binding to DNA or RNA: Intercalation into nucleic acids, disrupting their function.
Enzyme Inhibition: Inhibiting key enzymes involved in cellular processes.
Reactive Oxygen Species Generation: Inducing oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
8-Bromoquinoline: Lacks the additional functional groups present in the target compound.
2-Chloro-7-methoxyquinoline: Similar structure but without the bromine and nitro groups.
3-Nitrovinylquinoline: Contains the nitro and vinyl groups but lacks bromine and chlorine.
Uniqueness: E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline is unique due to the combination of bromine, chlorine, methoxy, and nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H8BrClN2O3 |
|---|---|
Molekulargewicht |
343.56 g/mol |
IUPAC-Name |
8-bromo-2-chloro-7-methoxy-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C12H8BrClN2O3/c1-19-9-3-2-7-6-8(4-5-16(17)18)12(14)15-11(7)10(9)13/h2-6H,1H3/b5-4+ |
InChI-Schlüssel |
IWBBXIJVMPXPAT-SNAWJCMRSA-N |
Isomerische SMILES |
COC1=C(C2=NC(=C(C=C2C=C1)/C=C/[N+](=O)[O-])Cl)Br |
Kanonische SMILES |
COC1=C(C2=NC(=C(C=C2C=C1)C=C[N+](=O)[O-])Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)

![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)




![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)


